tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 114214-70-9
VCID: VC21299799
InChI: InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C
Molecular Formula: C17H25NO5S
Molecular Weight: 355.5 g/mol

tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

CAS No.: 114214-70-9

Cat. No.: VC21299799

Molecular Formula: C17H25NO5S

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate - 114214-70-9

Specification

CAS No. 114214-70-9
Molecular Formula C17H25NO5S
Molecular Weight 355.5 g/mol
IUPAC Name tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3
Standard InChI Key WPYAOABDDALQSO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Identity

PropertyValueSource
CAS Number139986-03-1
Molecular FormulaC₁₅H₂₁NO₄S
Molecular Weight341.4 g/mol
IUPAC Name(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Synonymstert-butyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate

The compound’s structure comprises a pyrrolidine ring substituted at the 3-position with a tosylate group (-OTs) and a tert-butyl carbamate group at the 1-position. The (R)-configuration denotes the stereochemistry of the pyrrolidine ring, critical for applications in asymmetric synthesis.

Synthesis and Preparation

Key Synthetic Routes

The synthesis typically involves tosylation of a primary or secondary alcohol followed by protection with a tert-butyl carbamate group. A representative pathway includes:

  • Formation of Pyrrolidine Intermediate: A 3-hydroxypyrrolidine precursor (e.g., tert-butyl 3-hydroxypyrrolidine-1-carboxylate) undergoes tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.

  • Protection with tert-Butyl Group: The amine group is protected via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
TosylationTsCl, Et₃N, DCM, 0°C → RT75–85%
ProtectionBoc₂O, DMAP, THF, RT80–90%

For example, in a synthesis reported by Ambeed, tert-butyl 3-hydroxypyrrolidine-1-carboxylate was treated with NaH and 5-fluoro picolinonitrile in DMF to yield a cyanopyridinyl ether derivative, demonstrating the versatility of the hydroxyl group in nucleophilic substitutions .

Reactivity and Functional Group Transformations

Nucleophilic Substitution

The tosylate group (-OTs) is a superior leaving group, enabling SN2 reactions with nucleophiles such as amines, thiols, or alkoxides. For instance:

  • Azide Substitution: Reaction with sodium azide (NaN₃) in DMF yields the corresponding azide derivative, useful for Huisgen cycloaddition reactions.

  • Thiol Substitution: Treatment with thiols (e.g., HSC₆H₄R) produces sulfide linkages, critical in peptide or polymer synthesis.

Reduction and Oxidation Reactions

  • Reduction: The tosylate group can be reduced to a hydroxyl group using LiAlH₄ or NaBH₄, regenerating the alcohol precursor.

  • Oxidation: Oxidizing agents like KMnO₄ may convert the pyrrolidine ring into a pyrrolidone derivative, though this is less common due to steric hindrance from the tert-butyl group.

Biological Activity and Applications

Synthetic Utility

This compound is a key intermediate in:

  • Asymmetric Catalysis: The chiral pyrrolidine core serves as a scaffold for transition metal catalysts.

  • Peptide Synthesis: The protected amine and tosylate group facilitate stepwise functionalization.

Related Compounds and Structural Analogues

Comparative Analysis

CompoundCAS NumberStructural DifferenceSimilaritySource
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate103057-44-9Lacks tosylate group; alcohol instead of -OTs1.00
(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate101469-92-5S-enantiomer of the hydroxyl derivative1.00
tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate2856018-37-4Additional hydroxyl group at position 40.98

The tosylate group distinguishes this compound from hydroxyl-containing analogs, enabling distinct reactivity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator